molecular formula C16H17NO2 B1219194 N-(3-ethylphenyl)-2-phenoxyacetamide

N-(3-ethylphenyl)-2-phenoxyacetamide

Cat. No.: B1219194
M. Wt: 255.31 g/mol
InChI Key: CVEIFNMXAKDUFP-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-phenoxyacetamide is a chemical compound of interest in medicinal chemistry and early-stage drug discovery research. It features a phenoxyacetamide scaffold, a structure that has been identified in novel potential BCR-ABL1 inhibitors through structure-based virtual screening . Research into analogous compounds has demonstrated that the phenoxyacetamide core can effectively bind to kinase domains, forming crucial hydrogen bonds with hinge region residues like Met-337, and facilitate π-π stacking interactions with hydrophobic pockets[cite:6]. This molecular framework provides a versatile template for exploring structure-activity relationships (SAR), particularly through strategic substitution on the phenyl rings to optimize binding affinity and selectivity . As such, this compound serves as a valuable building block or intermediate for researchers developing and synthesizing new bioactive molecules, especially in the field of oncology and kinase-focused biochemical research. The compound is provided for research purposes as part of collections of unique chemicals to support early discovery efforts. Note: Analytical data for this specific compound may be limited. Researchers are responsible for confirming product identity and/or purity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C16H17NO2/c1-2-13-7-6-8-14(11-13)17-16(18)12-19-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

CVEIFNMXAKDUFP-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The pharmacological and physicochemical properties of N-(3-ethylphenyl)-2-phenoxyacetamide are influenced by its substituents. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Biological Activity Key Findings References
This compound C₁₆H₁₇NO₂ 3-Ethylphenyl, phenoxy Cytotoxic, anti-inflammatory Bromo, nitro, or tert-butyl groups at phenoxy position enhance activity .
N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide C₁₇H₁₂N₄O₅S 3,5-Dinitrophenylthiazole, phenoxy Herbicidal Exhibits potent herbicidal activity against broadleaf weeds .
N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide C₁₆H₁₄ClNO₃ 3-Chloro-4-methylphenyl, 2-formylphenoxy Not specified Structural analog with potential as a synthetic intermediate .
N-(1-Adamantyl)-2-phenoxyacetamide C₁₈H₂₃NO₂ Adamantyl, phenoxy Not specified Rigid adamantyl group may influence receptor binding .
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide C₁₆H₁₃Cl₂NO₃ 3-Acetylphenyl, 2,4-dichlorophenoxy Not specified Dichlorophenoxy group increases lipophilicity .

Pharmacological Activity

  • Cytotoxicity and Anti-inflammatory Effects: Derivatives of this compound with electron-withdrawing groups (e.g., bromo, nitro) at the phenoxy ring’s para position show enhanced cytotoxicity comparable to standard chemotherapeutic agents. For example, compound 3a (bromo-substituted) demonstrated IC₅₀ values < 10 μM in cancer cell lines .
  • Herbicidal Activity: In contrast, N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide derivatives exhibit potent herbicidal activity, targeting plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Structural Influences on Bioactivity

  • Substituent Effects: The 3-ethyl group in this compound contributes to moderate lipophilicity (logP ~3.5), enhancing membrane permeability.
  • Electron-Donating vs. Withdrawing Groups: Nitro or bromo groups at the phenoxy ring (as in ) stabilize charge transfer complexes, improving binding to inflammatory mediators like COX-2. Conversely, acetyl or formyl groups (as in ) may facilitate hydrogen bonding with biological targets.

Preparation Methods

Reaction Conditions:

  • Reagents : 3-Ethylaniline, phenoxyacetyl chloride (CAS 701-99-5), triethylamine (Et₃N)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C (initial), progressing to room temperature (RT)

  • Time : 4–12 hours

  • Workup : Sequential washing with HCl (1M) and water, followed by silica gel chromatography.

Key Data:

YieldPurity (HPLC)Reaction Scale
71–77%>95%0.4–5.0 mmol

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. Triethylamine neutralizes HCl byproducts, driving the reaction to completion.

Nucleophilic Substitution of 2-Chloro-N-(3-Ethylphenyl)acetamide

This two-step method involves synthesizing 2-chloro-N-(3-ethylphenyl)acetamide followed by chloro-to-phenoxy substitution.

Step 1: Synthesis of 2-Chloro-N-(3-Ethylphenyl)acetamide

  • Reagents : 3-Ethylaniline, chloroacetyl chloride

  • Conditions : Solvent-free, 90°C, 2–4 hours.

  • Yield : 85–90%.

Step 2: Phenoxy Substitution

  • Reagents : 2-Chloro-N-(3-ethylphenyl)acetamide, phenol, K₂CO₃, KI

  • Solvent : Acetone

  • Temperature : Reflux (56°C)

  • Time : 10–12 hours.

Key Data:

StepYieldPurity (HPLC)
185–90%>98%
265–70%>95%

Advantages : Avoids handling corrosive phenoxyacetyl chloride directly. Limitations : Lower overall yield due to two-step process.

Carbodiimide-Mediated Coupling of Phenoxyacetic Acid

This method employs coupling agents to activate phenoxyacetic acid for reaction with 3-ethylaniline.

Reaction Conditions:

  • Reagents : Phenoxyacetic acid, 3-ethylaniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt)

  • Solvent : DCM

  • Temperature : RT

  • Time : 12–24 hours.

Key Data:

YieldPurity (HPLC)Scale (mmol)
68–72%>97%1.0–3.0

Mechanistic Note : EDCI activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine. HOBt suppresses racemization and improves efficiency.

Mitsunobu Reaction Followed by Acylation

A less common but versatile approach involves constructing the phenoxyacetyl moiety via Mitsunobu esterification.

Step 1: Mitsunobu Reaction

  • Reagents : Ethyl glycolate, phenol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 75–80%.

Step 2: Saponification and Acylation

  • Saponification : NaOH/EtOH, RT, 2 hours.

  • Acylation : Activated phenoxyacetic acid coupled with 3-ethylaniline (as in Method 3).

Key Data:

StepYield
175–80%
270–75%

Utility : Ideal for introducing structurally complex phenoxy groups.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Direct Acylation Single-step, high yieldRequires phenoxyacetyl chloride (corrosive)71–77%
Nucleophilic Substitution Avoids acyl chloridesTwo-step process, moderate yield65–70%
Carbodiimide Coupling Mild conditions, scalableLonger reaction time68–72%
Mitsunobu Route Flexible phenoxy group synthesisMulti-step, costlier reagents70–75%

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-ethylphenyl)-2-phenoxyacetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dichloromethane or toluene under reflux conditions are preferred for improved solubility and reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) are used to accelerate intermediate formation .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC is recommended to track reaction progress and ensure purity ≥95% .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
  • X-ray crystallography : Optional for absolute configuration determination in crystalline derivatives .

Q. How can researchers conduct preliminary biological activity screening for this compound?

Initial screening should focus on:

  • In vitro assays : Use cell lines (e.g., cancer cells, microbial cultures) to evaluate cytotoxicity, antimicrobial activity, or enzyme inhibition (e.g., kinase assays) .
  • Dose-response studies : IC₅₀ values can quantify potency, with positive controls (e.g., doxorubicin for anticancer activity) for benchmarking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

SAR strategies include:

  • Functional group substitutions : Replace the phenoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance receptor binding affinity .
  • Heterocyclic modifications : Introduce pyrazole or thiazole moieties to improve metabolic stability and target selectivity .
  • Quantitative SAR (QSAR) : Computational modeling (e.g., molecular docking) to predict interactions with biological targets like SYK kinase or fungal CYP51 .

Q. What methodologies elucidate the mechanism of action for this compound in enzyme inhibition?

Mechanistic studies require:

  • Kinetic assays : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates for real-time activity monitoring .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-protein binding affinities .
  • Structural biology : Co-crystallization with target enzymes (e.g., SYK kinase) to identify key hydrogen bonding and hydrophobic interactions .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Experimental variability : Standardize assay conditions (e.g., pH, temperature) and cell passage numbers to reduce variability .
  • Impurity effects : Re-synthesize the compound under controlled conditions and validate purity via LC-MS to exclude byproduct interference .
  • Target specificity : Use CRISPR-edited cell lines or knockout models to confirm on-target effects vs. off-target interactions .

Key Notes

  • For industrial-scale synthesis, optimize continuous flow reactors and automated purification systems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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